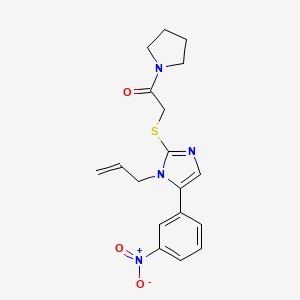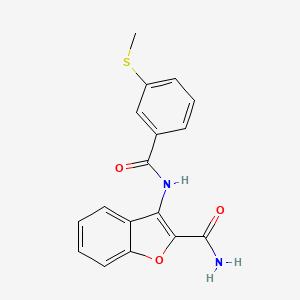
3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide derivatives involves a series of chemical reactions characterized by the utilization of NMR, IR, Mass, and X-ray crystallographic techniques for characterization. One notable method involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation processes, to produce benzofuran carboxamide derivatives with varying bioactivities (Lavanya, Sribalan, & Padmini, 2017).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using advanced techniques like X-ray diffraction studies. These analyses reveal the crystalline structure, including the dihedral angles and conformational details, providing insights into the molecular geometry and electronic structure. The structure is often stabilized by intermolecular hydrogen bonds and exhibits supramolecular self-assembly, contributing to its chemical reactivity and interaction potential (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, including cyclocondensation reactions and interactions with nucleophiles, leading to the formation of novel compounds with potential biological activities. The reactivity of these compounds under different conditions provides valuable information on their chemical properties and potential applications in drug design and development (Okutsu & Yamazaki, 1976).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. The molecular docking studies, structural optimization, and vibrational properties analyses contribute to a comprehensive understanding of the compound's physical characteristics and its interactions at the molecular level (Sagaama et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound derivatives are determined through various analyses, including reactivity studies, molecular electrostatic potential, and frontier molecular orbitals analysis. These studies provide insights into the electrophilic and nucleophilic regions of the molecular surface, crucial for predicting the compound's behavior in chemical reactions and biological interactions. Additionally, nonlinear optical properties based on the polarizability and hyperpolarizability values are discussed to explore potential applications in material science (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
A series of new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, were synthesized to develop new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the diverse biological potentials of benzofuran carboxamide derivatives (Lavanya, Sribalan, & Padmini, 2017).
Microwave-Assisted Synthesis
A microwave-assisted one-pot parallel approach was employed for the synthesis of benzofuran-2-carboxamides, demonstrating the compound's significance in medicinal chemistry. The synthesized compounds were assayed for their in vivo anti-inflammatory, analgesic, and antipyretic activities, highlighting some derivatives with potent activities of particular interest (Xie et al., 2014).
Structural and Spectroscopic Properties
The structural optimization, molecular docking analysis, electronic and vibrational properties of benzofuran-carboxylic acids derivatives were investigated, elucidating their inhibitor effect against cancer and microbial diseases. This research provides a comprehensive understanding of the molecule's reactivity and biological activities, underscoring the therapeutic potential of benzofuran derivatives (Sagaama et al., 2020).
Mechanism of Action
Benzofuran Derivatives
Benzofuran is a heterocyclic compound that is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .
Applications of Benzofuran Derivatives
Benzofuran derivatives have a broad range of clinical uses, indicating their diverse pharmacological activities . For example, the benzofuran-based drug Methoxsalen is used against psoriasis and eczema, and the antiarrhythmic medications Amiodarone and Dronedarone are also benzofuran derivatives . Other benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
properties
IUPAC Name |
3-[(3-methylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDPSSYGVBXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)
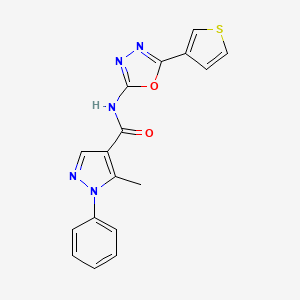

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
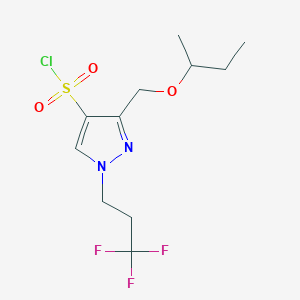

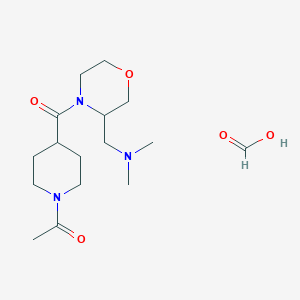
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)
